The synthesis of this compound involves multiple steps that require careful control of reaction conditions. The production process typically includes:
The molecular structure of Methyl (33R,35S,91R,92R,5S,E)-5-(tert-butyl)-17-methoxy-4,7-dioxo-2,8-dioxa-6-aza-1(2,3)-quinoxalina-3(3,1)-pyrrolidina-9(1,2)-cyclopropanacyclotetradecaphan-13-ene-35-carboxylate is characterized by:
The chemical reactivity of this compound includes:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy .
The mechanism of action for Methyl (33R,35S,91R,92R,5S,E)-5-(tert-butyl)-17-methoxy-4,7-dioxo-2,8-dioxa-6-aza-1(2,3)-quinoxalina-3(3,1)-pyrrolidina-9(1,2)-cyclopropanacyclotetradecaphan-13-ene-35-carboxylate primarily involves:
Research into its mechanism is ongoing to fully elucidate how it exerts its effects at the molecular level .
The physical and chemical properties of this compound include:
These properties are critical for determining the suitability of the compound in various applications .
Methyl (33R,35S,91R,92R,5S,E)-5-(tert-butyl)-17-methoxy-4,7-dioxo-2,8-dioxa-6-aza-1(2,3)-quinoxalina-3(3,1)-pyrrolidina-9(1,2)-cyclopropanacyclotetradecaphan-13-ene-35-carboxylate has several potential applications:
Continued research will likely uncover more applications and enhance our understanding of this complex molecule's role in science and medicine .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3